Mutant IDH1 Enzyme Inhibition Potency Comparison
IDH1 Inhibitor 9 exhibits nanomolar inhibitory activity against IDH1 R132H and R132C mutants, with IC50 values of 124.4 nM and 95.7 nM, respectively [1]. In contrast, the FDA-approved inhibitor Ivosidenib (AG-120) shows significantly greater potency with IC50 values of 12 nM and 13 nM against the same mutants [2]. IDH-305 displays intermediate potency with IC50 values of 27 nM and 28 nM . Olutasidenib (FT-2102) shows IC50 values of 21.2 nM and 114 nM [3]. BAY-1436032 demonstrates high potency with IC50 values of 15 nM for both mutants . This cross-study comparison highlights that IDH1 Inhibitor 9 possesses a distinct potency profile that may be advantageous for applications requiring moderate inhibitory activity.
| Evidence Dimension | Enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IDH1 R132H: 124.4 nM; IDH1 R132C: 95.7 nM |
| Comparator Or Baseline | Ivosidenib: IDH1 R132H 12 nM, R132C 13 nM; IDH-305: 27 nM, 28 nM; Olutasidenib: 21.2 nM, 114 nM; BAY-1436032: 15 nM, 15 nM |
| Quantified Difference | IDH1 Inhibitor 9 is ~10-fold less potent than Ivosidenib, ~3-4-fold less potent than IDH-305 and BAY-1436032, and shows similar potency to Olutasidenib on R132C. |
| Conditions | In vitro enzymatic assays using purified mutant IDH1 proteins (assay details vary per study). |
Why This Matters
This differentiated potency profile positions IDH1 Inhibitor 9 as a valuable tool for dose-response studies where partial inhibition or a specific window of activity is desired, avoiding the extreme potency of clinical candidates.
- [1] Xu T, Yang J, Li D, et al. Discovery of novel natural-product-derived mutant isocitrate dehydrogenases 1 inhibitors: Structure-based virtual screening, biological evaluation and structure-activity relationship study. European Journal of Medicinal Chemistry. 2024;275:116610. doi:10.1016/j.ejmech.2024.116610 View Source
- [2] Popovici-Muller J, et al. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. 2018;9(4):300-305. doi:10.1021/acsmedchemlett.7b00421 View Source
- [3] TargetMol. Olutasidenib (FT-2102) product page. Accessed April 2026. View Source
